![molecular formula C10H9F3O3 B2659592 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 1250334-60-1](/img/structure/B2659592.png)
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid
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Description
“2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid” is an organic compound . It’s a derivative of propanoic acid where one of the hydrogen atoms in the second carbon is replaced by a 2-(trifluoromethyl)phenyl group and the other hydrogen is replaced by a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid” is characterized by the presence of a propanoic acid backbone with a hydroxyl group and a 2-(trifluoromethyl)phenyl group attached to the second carbon .Scientific Research Applications
Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates
This compound is used in the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates . The synthesis is carried out under solvent-free conditions in an oven or microwave oven via the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization in the presence of silica-immobilized L-proline .
Catalyst in Chemical Reactions
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid serves as a versatile reagent in organic synthesis . It acts as a catalyst in various chemical reactions, enhancing the efficiency and effectiveness of the reactions .
Building Block for Material Production
This compound is a fundamental building block for the production of various materials . Its unique structure and properties make it a valuable component in the creation of new materials .
Fungicidal Activity
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid has been found to have fungicidal activities . It has been tested against two different strains of Botrytis cinerea, showing promising results .
Fluorinated Building Blocks
This compound is part of the fluorinated building blocks, which are used in various applications in scientific research . The introduction of fluorine atoms into organic compounds is known as one of the best strategies for the enhancement or modification of their original biological activities .
Intramolecular H-bonding
The compound forms intramolecular H-bonding between the OH and O atom in the carboxyl group and neighboring electron-withdrawing CF3 group . This property can be utilized in various chemical reactions and syntheses .
properties
IUPAC Name |
2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-4-2-3-5-7(6)10(11,12)13/h2-5,16H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXYARRENNXGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
CAS RN |
1250334-60-1 |
Source
|
Record name | 2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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